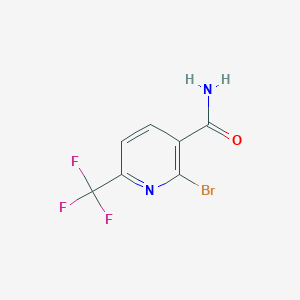

2-Bromo-6-(trifluoromethyl)nicotinamide

Overview

Description

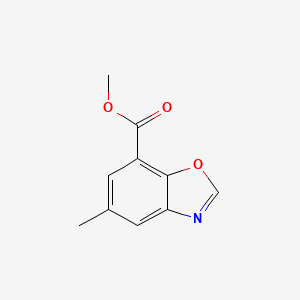

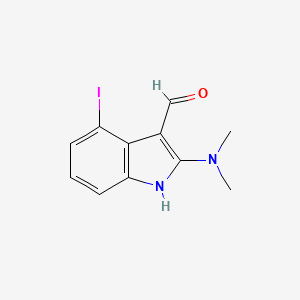

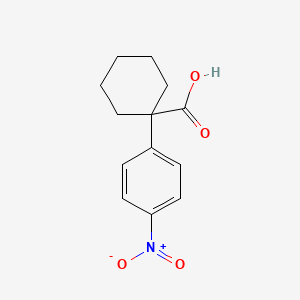

“2-Bromo-6-(trifluoromethyl)nicotinamide” is a chemical compound with the empirical formula C7H4BrF3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Bromo-6-(trifluoromethyl)nicotinamide”, has been explored in various studies . For instance, one method involves adding tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to a reaction tank at a temperature of 20–35 °C. The resultant mixture is then heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(trifluoromethyl)nicotinamide” can be represented by the SMILES stringO=C(OC)C(C=C1)=C(Br)N=C1C(F)(F)F . This indicates that the compound contains a bromine atom, a trifluoromethyl group, and a nicotinamide group. Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(trifluoromethyl)nicotinamide” include a molecular weight of 269.02 . The compound appears as a white to pale yellow solid .Scientific Research Applications

Antibacterial Activity

2-Bromo-6-(trifluoromethyl)nicotinamide has been utilized in the synthesis of a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These derivatives were prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Supramolecular Chemistry

The compound has been used in the study of supramolecular chemistry. Specifically, it was employed in the synthesis of copper(II) halogenobenzoate complexes with nicotinamide, leading to the formation of supramolecular hydrogen-bonding-coordination chains and networks (Halaška et al., 2016).

Photochemical Studies

In the field of photochemistry, 2-Bromo-6-(trifluoromethyl)nicotinamide derivatives have been synthesized and their photophysical and photochemical properties have been explored. Studies on these compounds provide insights for the rational design of photostable labeling reagents or photolabile cage compounds (Bourbon et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

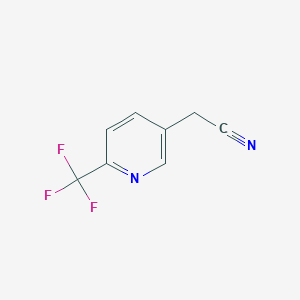

The compound was also used in the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide, a material for blue phosphorescent OLED dopants. This synthesis involved a combination of Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction (Zhou Yuyan, 2014).

Stem Cell Research

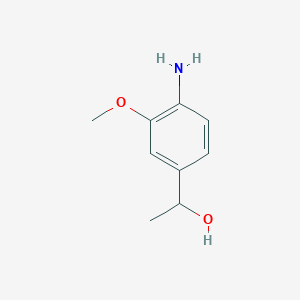

Nicotinamide, a related compound, has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, influencing embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

Safety And Hazards

properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPQGHARQRRPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678915 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

CAS RN |

1214332-09-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)

![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)

![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)